Src Inhibitor 1
Description
Overview of Src Kinase and its Biological Significance
Src family kinases (SFKs) are a group of non-receptor tyrosine kinases that play crucial roles in regulating a wide array of cellular processes. nih.govwikipedia.orgmdpi.com These kinases are integral components of signaling pathways that are activated by various extracellular stimuli, including growth factors, cytokines, and adhesion molecules. mdpi.comuniprot.org
Role of Src Kinases in Cellular Processes
Src kinases are pivotal in orchestrating a multitude of fundamental cellular activities:
Proliferation and Survival: SFKs are key mediators of signals that promote cell growth and prevent apoptosis (programmed cell death). nih.govnih.gov They interact with receptor tyrosine kinases (RTKs) like EGFR and HER2 to transduce survival signals. nih.gov
Differentiation: These kinases are involved in the complex processes that guide cells to develop into specialized types. mdpi.com
Migration and Adhesion: Src kinases regulate the cellular machinery responsible for cell movement and attachment to the extracellular matrix. nih.govmdpi.com They achieve this by phosphorylating key proteins within focal adhesions, such as focal adhesion kinase (FAK) and paxillin (B1203293). nih.gov
Invasion: By promoting the dissociation of cell-cell junctions and enhancing cell motility, Src kinases contribute to the invasive potential of cells. nih.gov
Angiogenesis: SFKs play a role in the formation of new blood vessels, a process critical for both normal development and tumor growth. wikipedia.org
Aberrant Src Kinase Activity in Pathological Conditions
Dysregulation of Src kinase activity, often through overexpression or constitutive activation, is implicated in a variety of diseases. nih.govwikipedia.orgmdpi.com
Elevated Src activity is a hallmark of many human cancers, including those of the breast, colon, lung, and pancreas. wikipedia.orgmdpi.comnih.gov This aberrant activity contributes to multiple aspects of cancer progression:
Tumor Growth and Proliferation: Increased Src signaling drives uncontrolled cell division. nih.gov For instance, in breast cancer, Src activation is a critical event downstream of EGFR and HER2, stimulating cell migration and invasion. mdpi.com
Metastasis: The role of Src in promoting cell migration, adhesion, and invasion makes it a key driver of metastasis, the spread of cancer to distant organs. nih.gov
Drug Resistance: Src signaling has been implicated in the development of resistance to various anti-cancer therapies, including endocrine therapies and treatments targeting RTKs. nih.govmdpi.com
Table 1: Role of Src Kinase in Different Cancers
| Cancer Type | Role of Src Kinase |
|---|---|
| Breast Cancer | Expression is detectable in almost all breast cancer tissues with increased activity. Acts as an oncogenic switch linked to EGFR and HER2 activity. mdpi.com |
| Colon Cancer | Src expression is 5 to 8-fold higher in premalignant polyps than in normal mucosa. wikipedia.org |
| Pancreatic Cancer | Src is the most important member of SFKs to be overexpressed. Silencing of Src reduces pancreatic cancer cell migration. mdpi.com |
| Prostate Cancer | Src, Lyn, and Fgr are highly expressed in malignant prostate cells compared to normal cells. wikipedia.org |
| Lung Cancer | Increased levels of activated Src are detected in advanced, metastatic disease. openaccessjournals.com |
Inflammatory and Autoimmune Diseases
Src kinases are crucial regulators of inflammatory responses. nih.govphysiology.org They are involved in macrophage-mediated innate immunity, including processes like phagocytosis and the production of inflammatory cytokines. nih.govnih.gov Dysregulation of Src signaling can contribute to chronic inflammatory conditions. frontiersin.org For example, Src kinases have been implicated in the signaling pathways that lead to inflammation in diseases like rheumatoid arthritis and atherosclerosis. nih.gov
Recent research has highlighted the involvement of Src kinases in viral infections. nih.gov Viruses can hijack cellular signaling pathways, including those regulated by Src, to facilitate their replication and spread. nih.gov For example, the hepatitis B virus (HBV) HBx protein stimulates Src tyrosine kinases to promote a high level of viral replication. embopress.org Conversely, the innate immune system utilizes Src kinases to mount an antiviral response. The tyrosine kinase c-Src has been shown to enhance the production of antiviral proteins in response to viral infection. nih.gov
Rationale for Targeting Src Kinase
The central role of Src kinases in driving key pathological processes, particularly in cancer, makes them a compelling therapeutic target. nih.govontosight.ai Inhibiting Src kinase activity can disrupt multiple signaling pathways that are essential for tumor growth, survival, and metastasis. ontosight.ai The development of Src kinase inhibitors is based on the rationale that blocking this central node will have a significant impact on disease progression. openaccessjournals.com Furthermore, because Src is involved in resistance to other targeted therapies, combining Src inhibitors with other treatments is a promising strategy to overcome drug resistance. nih.gov
Table 2: Investigated Src Kinase Inhibitors
| Inhibitor | Mechanism of Action | Investigational Context |
|---|---|---|
| Dasatinib (B193332) | Dual Src/Abl kinase inhibitor. ontosight.ai | Approved for chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). ontosight.ai Investigated in solid tumors. openaccessjournals.com |
| Saracatinib (B1683781) | Src kinase inhibitor. ontosight.ai | In clinical development for solid tumors. ontosight.ai |
| Bosutinib | Dual Src/Abl kinase inhibitor. ontosight.ai | In clinical development for solid tumors. ontosight.ai |
| PP1 | Potent inhibitor of Src-family tyrosine kinases. rndsystems.com | Used in preclinical studies to investigate the role of Src kinases. rndsystems.com |
Src Kinase as a Therapeutic Target in Cancer
The Src family of kinases (SFKs) are critical regulators of numerous cellular processes that are fundamental to cancer development and progression, including proliferation, survival, adhesion, migration, invasion, and angiogenesis. Overexpression and/or hyperactivity of SFKs, particularly c-Src, are frequently observed in a wide array of human cancers, such as those of the lung, breast, colon, and pancreas, making them attractive targets for therapeutic intervention.
Src Kinase Inhibitor I (PP1) has been instrumental in elucidating the role of SFKs in cancer and evaluating their potential as drug targets. Research has shown that PP1 can block the tumorigenesis induced by certain oncogenes. For instance, it effectively inhibits RET-derived oncoproteins, which are common in thyroid carcinomas, at a half-maximal inhibitory concentration (IC₅₀) of 80 nM. aacrjournals.org In human papillary thyroid carcinoma cell lines that harbor RET/PTC1 rearrangements, PP1 was shown to prevent their growth. aacrjournals.org
Further studies have highlighted the potential of PP1 and similar compounds in cancers driven by other mutations. In studies of v-Ha-Ras transformed cells, PP1 was found to inhibit anchorage-independent growth and the development of Ras-induced sarcomas in animal models, suggesting that SFKs are essential for Ras-mediated malignant transformation. nih.gov In small cell lung cancer (SCLC), where the Kit receptor tyrosine kinase is often expressed, PP1 completely inhibited growth mediated by the Kit ligand, stem cell factor (SCF), by blocking the activity of the Src family kinase Lck. aacrjournals.org This demonstrates that SFK inhibition can disrupt critical survival signals in cancer cells.
However, the utility of PP1 as a direct therapeutic agent is complicated by its activity against other important kinases. It has been shown to inhibit the c-Kit receptor, platelet-derived growth factor receptor (PDGFR), and the Bcr-Abl fusion protein, which is the hallmark of chronic myeloid leukemia. rndsystems.comnih.gov This broader activity profile, while potentially beneficial in certain contexts, complicates its use as a selective tool to target only Src. These findings underscore the principle that targeting SFKs is a valid anti-cancer strategy and have paved the way for the development of other, more specific inhibitors for clinical use.
Src Kinase as a Chemical Biology Probe
A chemical biology probe is a small molecule used to study biological systems, such as the function of a specific protein in a cell. Src Kinase Inhibitor I (PP1) is a classic example of such a probe, used extensively to investigate signaling pathways involving Src family kinases. nih.govtandfonline.com Its cell permeability and potent inhibition of specific kinases allow researchers to acutely block SFK activity and observe the downstream consequences. focusbiomolecules.com
Despite these off-target activities, PP1 has been invaluable. For example, it was used to demonstrate that SFKs are intermediates in the signaling pathways that regulate proliferation and apoptosis in small cell lung cancer. aacrjournals.org It has also been employed to show that SFK inhibitors can block cellular responses mediated by TGF-β by directly inhibiting TGF-β receptors, a mechanism independent of Src. benthamscience.com This highlights how a chemical probe can uncover unexpected biological connections.
The development of PP1 and its analogs, like PP2, spurred further efforts in chemical biology to create even more selective inhibitors. tandfonline.comtandfonline.com Strategies include modifying the core pyrazolopyrimidine structure to improve binding specificity. tandfonline.com The structural basis for PP1's selective inhibition of SFKs has been determined, revealing how it fits into the ATP-binding pocket, which has guided the design of next-generation probes. rndsystems.comtandfonline.com These efforts aim to create highly selective tools to dissect the precise roles of individual kinases within complex signaling networks, a fundamental goal of chemical biology. tandfonline.com
Research Findings for Src Kinase Inhibitor I (PP1)
The following table summarizes key inhibitory activities and research applications of Src Kinase Inhibitor I (PP1) across various studies.
| Target/System | Finding | IC₅₀ / Concentration | Research Area | Citation |
| Kinase Inhibition | ||||
| Lck | Potent inhibition | 5 nM | Kinase Selectivity | caymanchem.comstemcell.commedchemexpress.com |
| FynT | Potent inhibition | 6 nM | Kinase Selectivity | caymanchem.comstemcell.commedchemexpress.com |
| Hck | Potent inhibition | 20 nM | Kinase Selectivity | caymanchem.com |
| c-Src | Moderate inhibition | 170 nM | Kinase Selectivity | caymanchem.comstemcell.com |
| RET-derived oncoproteins | Inhibition of oncogenic kinase | 80 nM | Cancer Biology | aacrjournals.org |
| c-Kit | Inhibition of receptor tyrosine kinase | ~75-100 nM | Kinase Selectivity | stemcell.comnih.gov |
| PDGFR | Inhibition of receptor tyrosine kinase | ~100 nM | Kinase Selectivity | aacrjournals.orgstemcell.com |
| Bcr-Abl | Inhibition of fusion protein kinase | - | Cancer Biology | nih.gov |
| EGFR | Weak inhibition | 250 nM | Kinase Selectivity | caymanchem.comstemcell.com |
| JAK2 | Very weak inhibition | >50 µM | Kinase Selectivity | caymanchem.comstemcell.com |
| Cellular/System Effects | ||||
| Human T-cells | Inhibition of anti-CD3 induced tyrosine phosphorylation | 600 nM | Immunology | caymanchem.com |
| RET/PTC3-transformed cells | Loss of proliferative autonomy, morphological reversion | 5 µM | Cancer Biology | aacrjournals.org |
| Ras-transformed NIH 3T3 | Inhibition of anchorage-independent growth | 10 nM | Cancer Biology | nih.gov |
| H526 SCLC cells | Inhibition of SCF-mediated growth | - | Cancer Biology | aacrjournals.org |
| M07e cells (leukemia) | Abrogation of SCF-induced proliferation | - | Cancer Biology | nih.gov |
| Murine Model | Amelioration of Acute Kidney Injury | - | Renal Physiology | oncotarget.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,7-dimethoxy-N-(4-phenoxyphenyl)quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-26-20-12-18-19(13-21(20)27-2)23-14-24-22(18)25-15-8-10-17(11-9-15)28-16-6-4-3-5-7-16/h3-14H,1-2H3,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWVGXGXHPOEPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363056 | |
| Record name | Src Kinase Inhibitor I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179248-59-0 | |
| Record name | Src Kinase Inhibitor I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 179248-59-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action of Src Kinase Inhibitor I
Molecular Binding and Interactions
The inhibitory action of Src Kinase Inhibitor I is achieved through its direct interaction with the Src kinase protein. This interaction can occur through several distinct mechanisms, primarily by competing with adenosine (B11128) triphosphate (ATP), the kinase's energy source, for its binding site. medchemexpress.comontosight.aipatsnap.com
ATP-Competitive Inhibition
Src Kinase Inhibitor I functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the Src kinase domain. medchemexpress.comscbt.com This binding event physically obstructs ATP from accessing its binding site, thereby preventing the transfer of a phosphate (B84403) group to target substrates and effectively halting the downstream signaling cascade. ontosight.aipatsnap.com The potency of this inhibition is reflected in its IC50 values, which are 44 nM for Src and 88 nM for Lck. medchemexpress.com
The conformation of the kinase at the time of inhibitor binding is a crucial determinant of the inhibitor's classification and specificity. This is largely dictated by the orientation of the DFG (Asp-Phe-Gly) motif within the activation loop of the kinase domain. plos.orgnih.govnih.gov
Type I kinase inhibitors bind to the active conformation of the kinase, where the DFG motif is in the "DFG-in" state. plos.orgresearchgate.net In this conformation, the aspartate (Asp) residue of the DFG motif points into the ATP-binding site, a necessary orientation for catalysis. plos.orgnih.gov These inhibitors directly compete with ATP for this active-site pocket. researchgate.net An example of a well-known Type I inhibitor for Src is Dasatinib (B193332). researchgate.net
In contrast, Type II kinase inhibitors bind to an inactive conformation of the kinase, characterized by the "DFG-out" state. plos.orgresearchgate.net In this conformation, the DFG motif undergoes a flip of approximately 180 degrees, causing the aspartate residue to face away from the ATP-binding site and the phenylalanine residue to occupy a portion of it. plos.orgnih.govresearchgate.net This conformational change opens up an additional allosteric pocket adjacent to the ATP-binding site, which Type II inhibitors exploit for binding. nih.govresearchgate.net This often leads to higher selectivity compared to Type I inhibitors. mdpi.com Imatinib (B729) is a classic example of a Type II inhibitor that can bind to Src in its DFG-out conformation. researchgate.net
Allosteric Inhibition
Allosteric inhibition represents a different mode of action where the inhibitor binds to a site on the kinase that is distinct from the ATP-binding pocket. nih.govdtu.dk This binding event induces a conformational change in the protein that alters the shape of the active site, thereby preventing ATP or the substrate from binding effectively. nih.govnih.gov While Src Kinase Inhibitor I is primarily described as an ATP-competitive inhibitor, the broader field of Src inhibition includes allosteric mechanisms. nih.govnih.gov For instance, some allosteric inhibitors target the myristate-binding pocket of Abl kinase, a close relative of Src. biorxiv.org The discovery of cryptic allosteric sites, which are not apparent in the unbound protein structure, is an active area of research for developing more specific kinase inhibitors. nih.govnih.govbohrium.com
Covalent Inhibition
Covalent inhibitors form a permanent, irreversible bond with the kinase, typically with a reactive amino acid residue within or near the active site. nih.gov This mechanism can lead to prolonged and potent inhibition. While Src Kinase Inhibitor I itself is not specified as a covalent inhibitor, researchers have developed covalent Src inhibitors by targeting specific cysteine residues, such as Cys277 on the P-loop. nih.govacs.org For example, the compound DGY-06-116 is an irreversible covalent inhibitor of Src that demonstrates high potency and selectivity. nih.govrcsb.orgselleckchem.com
Interaction with Specific Amino Acid Residues and Domains
The specificity and affinity of Src Kinase Inhibitor I for the Src kinase domain are determined by its interactions with specific amino acid residues within the binding pocket. nih.gov The binding of ATP-competitive inhibitors involves interactions with key residues in the hinge region, the DFG motif, and the surrounding hydrophobic pocket. researchgate.netmdpi.com
For example, in the case of Type I inhibitors like Dasatinib, interactions with residues such as Met341 and Thr338 are crucial for binding. plos.orgresearchgate.net Type II inhibitors, such as Imatinib, extend into the allosteric pocket created by the DFG-out conformation and form interactions with a different set of residues in this region. researchgate.net
The Src kinase protein is composed of several functional domains, including the SH1 (kinase), SH2, and SH3 domains. nih.govmdpi.com The SH2 and SH3 domains play a regulatory role, and their engagement can influence the conformation of the kinase domain and its activity. nih.gov ATP-competitive inhibitors, by stabilizing distinct conformations of the kinase domain, can allosterically modulate the interactions of the SH2 and SH3 domains. nih.govscispace.comacs.org
A study of traditional Chinese medicine compounds identified several potential Src kinase ligands that form hydrogen bonds and hydrophobic interactions with key residues like Leu273, Lys295, Met341, Ser345, and Asp348 within the ATP binding pocket. plos.org
Hinge Region
The hinge region is a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain and plays a critical role in the binding of ATP. nih.gov Type I kinase inhibitors, which bind to the active conformation of the kinase, typically form one to three hydrogen bonds with the backbone amides of this region. nih.gov For instance, some inhibitors form hydrogen bonds with the backbone nitrogen of Met344 and the backbone oxygen of Glu342. mdpi.com Similarly, other inhibitors establish a pair of hydrogen bonds with the backbone oxygen and nitrogen of Met344. mdpi.com Docking studies have shown that certain Src inhibitors can form a well-oriented hydrogen bond with the Met793 residue in the hinge region of the EGFR kinase domain, indicating a similar binding mode. oncotarget.com
Gatekeeper Residue
The gatekeeper residue is a crucial amino acid located deep within the ATP-binding pocket that controls access to a hydrophobic pocket. rsc.orgpnas.org In c-Src, this residue is Threonine 341 (T341). mdpi.com The size and nature of the gatekeeper residue are key determinants of inhibitor selectivity. mdpi.comrsc.org Some Src inhibitors achieve selectivity through an additional hydrogen bond with the hydroxyl group of the T341 gatekeeper residue. mdpi.com Mutations in this residue, often to a bulkier amino acid like methionine, can lead to steric clashes with inhibitors and result in drug resistance. mdpi.comacs.org The design of inhibitors that can overcome these mutations is a significant area of research. acs.org
Phosphate-Binding Loop
The phosphate-binding loop, also known as the P-loop or glycine-rich loop, is a flexible structure that arches over the ATP-binding site and interacts with the phosphate groups of ATP. rsc.org This region has been identified as a target for developing highly selective Src inhibitors. nih.govresearchgate.net By designing inhibitors with functionalities that can interact with a unique pocket formed by the phosphate-binding loop in c-Src, it is possible to achieve greater selectivity over other closely related kinases like c-Abl. nih.gov Specific residues within this loop, such as Gln275 and Cys277, have been identified as interaction points for certain inhibitors. harvard.edu
Autophosphorylation Site
Autophosphorylation of a specific tyrosine residue within the activation loop is a key step in the activation of Src kinase. oup.comoup.com In murine c-Src, this is Tyrosine 418 (Y418), corresponding to human Y419. oup.com Inhibition of this autophosphorylation is a direct indicator of Src kinase inhibition. oup.comoncotarget.comnih.gov Some novel inhibitors have been specifically designed to target a unique pocket that includes the autophosphorylation site. nih.govacs.org These inhibitors can preferentially bind to the inactive, unphosphorylated form of Src, thereby preventing its activation. nih.govacs.org The phosphorylation of this site is a critical event, and its inhibition by compounds like dasatinib has been shown to abolish SFK kinase activity. nih.gov
Downstream Signaling Pathway Modulation
The inhibition of Src kinase activity by Src Kinase Inhibitor I has profound effects on various downstream signaling pathways that are crucial for cell proliferation, survival, and migration.
Inhibition of Src Phosphorylation and Activation
Src Kinase Inhibitor I directly blocks the catalytic function of Src, leading to a decrease in its phosphorylation and subsequent activation. oncotarget.comnih.govnih.gov This is often observed by a reduction in the phosphorylation of the autophosphorylation site (Tyr416 in some studies). oncotarget.comnih.govaacrjournals.org The inhibition of Src activation has been demonstrated in various cancer cell lines and in vivo models. oup.comnih.govaacrjournals.org For instance, treatment with the Src inhibitor dasatinib has been shown to completely inhibit Src phosphorylation in primary tumors. nih.gov This inhibition of Src activation is a key mechanism through which these inhibitors exert their anti-tumor effects. oup.comaacrjournals.org
Impact on PI3 Kinase Pathway
The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade involved in cell growth, proliferation, and survival. There is significant crosstalk between the Src and PI3K pathways. nih.govoncotarget.com Src can activate the PI3K/Akt pathway, and inhibitors of Src have been shown to modulate this pathway. oncotarget.comresearchgate.net For example, the Src inhibitor PP2 has been shown to inhibit the activation of Akt, a key downstream effector of PI3K. researchgate.netresearchgate.net However, the effect can be complex, with some studies suggesting that Src inhibition may only partially suppress the PI3K pathway, indicating the involvement of other signaling inputs. researchgate.netembopress.org The interplay between Src and PI3K is an important consideration in the therapeutic application of Src kinase inhibitors. oncotarget.comnih.gov
Impact on MAP Kinase Pathway
Src Kinase Inhibitor I has been shown to influence the Mitogen-Activated Protein (MAP) Kinase pathway, which plays a central role in transmitting signals from the cell surface to the nucleus, thereby regulating gene expression and various cellular processes.
Research indicates that Src kinase can activate the MAP kinase cascade, specifically the Extracellular signal-Regulated Kinase (ERK) branch. nih.govd-nb.info Inhibition of Src activity by compounds like PP1, a well-characterized Src inhibitor, can block the activation of MAP kinase. stemcell.comnih.gov For instance, in response to certain stimuli, Src kinase can phosphorylate and activate Raf, an upstream kinase in the ERK pathway. nih.gov Consequently, inhibition of Src would be expected to attenuate this activation.
However, the impact of Src inhibition on the MAP kinase pathway can be complex and context-dependent. Some studies have reported that inhibiting Src can lead to a decrease in ERK activation. researchgate.netembopress.org For example, the Src inhibitor SU6656 was found to prevent the up-regulation of ERK activity following certain cellular stresses. nih.gov Conversely, other studies have observed that inhibiting Src can paradoxically lead to the overactivation of ERK. aacrjournals.org This suggests the existence of compensatory mechanisms or crosstalk between different signaling pathways. For instance, the inhibition of Src might relieve a negative feedback loop on the ERK pathway, leading to its enhanced activation. aacrjournals.org
The table below summarizes the effect of Src inhibition on ERK phosphorylation in different cellular contexts.
| Cell Type/Condition | Src Inhibitor Used | Effect on ERK Phosphorylation | Reference |
| Glycated LDL-treated cells | PP1 | Inhibition | researchgate.net |
| Ischemic neurons | SU6656 | Prevention of upregulation | nih.gov |
| Pancreatic ductal adenocarcinoma cells | Dasatinib, Saracatinib (B1683781), PP2 | Overactivation | aacrjournals.org |
| Fibroblast growth factor-stimulated cells | Dasatinib, SU6656 | Delayed activation | embopress.org |
Impact on STAT Pathway
The Signal Transducer and Activator of Transcription (STAT) pathway is another critical signaling cascade influenced by Src kinase activity. STAT proteins are transcription factors that, upon activation, translocate to the nucleus and regulate the expression of genes involved in cell growth, survival, and differentiation.
Src kinases are known to regulate the activation of STAT3, a key member of the STAT family. nih.govaacrjournals.org Inhibition of Src has been shown to decrease the levels of activated STAT3 in some cancer cells. nih.gov For example, the Src inhibitor SU6656 was reported to reduce activated STAT3 levels. nih.gov
However, similar to the MAP kinase pathway, the long-term effects of Src inhibition on the STAT pathway can be intricate. Sustained inhibition of Src has been observed to lead to a reactivation of STAT3. aacrjournals.org This compensatory activation of STAT3 appears to be mediated by Janus-activated kinases (JAKs) and can promote cancer cell survival despite the continued inhibition of Src. aacrjournals.org Specifically, sustained Src inhibition can lead to restored JAK-STAT3 binding and JAK kinase activity. aacrjournals.org
In cells expressing the Bcr-Abl fusion protein, the Src inhibitor PP1 was found to reduce the constitutive activation of STAT5, another member of the STAT family. stemcell.com
Modulation of Other Kinases
Abl: Src kinase inhibitors like PP1 and dasatinib have been shown to inhibit the activity of Abl kinase, including the oncogenic Bcr-Abl fusion protein. stemcell.comnih.govaacrjournals.orgcancer.gov This inhibition can trigger apoptosis in cells dependent on Bcr-Abl activity. stemcell.com
EGFR: The relationship between Src and the Epidermal Growth Factor Receptor (EGFR) is complex. Src can be activated downstream of EGFR and can also directly phosphorylate EGFR, contributing to its signaling. oncotarget.commdpi.comnih.govencyclopedia.pub Some Src inhibitors, such as saracatinib, have been shown to directly inhibit EGFR kinase activity, while others have a more indirect effect by modulating Src's influence on EGFR signaling. oncotarget.comnih.gov The combination of Src and EGFR inhibitors can have synergistic effects in reducing cancer cell viability. nih.gov
EphB2: While direct inhibition data for Src Kinase Inhibitor I on EphB2 is limited, Src kinases are known to interact with and phosphorylate Eph receptors, suggesting that Src inhibition could impact EphB2 signaling.
c-Kit: Src Kinase Inhibitor I and its analogue PP1 have been found to directly inhibit the receptor tyrosine kinase c-Kit. stemcell.comnih.gov This inhibition can block c-Kit autophosphorylation and downstream signaling pathways. stemcell.comnih.gov Dasatinib is also a known inhibitor of c-Kit. nih.govashpublications.org
PDGFR: Src kinases are involved in signaling downstream of the Platelet-Derived Growth Factor Receptor (PDGFR). ahajournals.orgspandidos-publications.com Some Src inhibitors can also directly inhibit PDGFR kinase activity. ahajournals.org For instance, PP1 has been shown to inhibit PDGF β-receptor kinase with an efficacy similar to its inhibition of Src-family kinases. ahajournals.org However, other studies suggest that Src family kinases may be largely dispensable for PDGF-induced signaling in certain cell types. embopress.org
Lyn, Hck, and Fgr: These are members of the Src family of kinases and are therefore primary targets for Src Kinase Inhibitor I. europa.euresearchgate.netnih.govnih.gov The inhibition of these kinases is critical for the inhibitor's effects in hematopoietic cells. nih.govashpublications.orgeuropa.eunih.govnih.gov
FAK: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that forms a signaling complex with Src. frontiersin.orgnih.govnih.govspandidos-publications.com The activation of FAK is often dependent on Src activity, and inhibition of Src can lead to a decrease in FAK phosphorylation and signaling. nih.govfrontiersin.orgnih.gov The dual inhibition of FAK and Src can be an effective strategy to induce apoptosis in cancer cells. nih.gov
ERK: As discussed in section 2.2.3, ERK (Extracellular signal-Regulated Kinase) is a key component of the MAP kinase pathway. The activity of ERK is modulated by Src Kinase Inhibitor I, although the specific effect (inhibition or activation) can vary depending on the cellular context and the duration of treatment. nih.govresearchgate.netembopress.orgaacrjournals.org
The following table provides a summary of the inhibitory activity of Src Kinase Inhibitor I and related compounds on various kinases.
| Kinase | Inhibitor(s) | Observed Effect | Reference(s) |
| Abl | PP1, Dasatinib | Direct inhibition | stemcell.comnih.govaacrjournals.orgcancer.gov |
| EGFR | Saracatinib | Direct inhibition | oncotarget.com |
| c-Kit | PP1, Dasatinib | Direct inhibition | stemcell.comnih.govnih.govashpublications.org |
| PDGFR | PP1 | Direct inhibition of PDGFRβ | ahajournals.org |
| Lyn | PP1, Dasatinib | Direct inhibition | europa.euresearchgate.netnih.gov |
| Hck | PP1, Dasatinib | Direct inhibition | europa.euresearchgate.netnih.gov |
| Fgr | Dasatinib | Direct inhibition | europa.eunih.govnih.gov |
| FAK | - | Indirect inhibition via Src | nih.govfrontiersin.orgnih.gov |
| ERK | PP1, SU6656, Dasatinib | Modulation (inhibition or activation) | nih.govresearchgate.netembopress.orgaacrjournals.org |
Acquired Resistance Mechanisms
Acquired resistance to targeted therapies like Src kinase inhibitors arises after an initial response to treatment. nih.gov This implies that the tumor has evolved mechanisms to evade the continuous blockade of the target protein. nih.gov These resistance mechanisms can be complex and varied, presenting a significant hurdle in the long-term management of cancers treated with Src kinase inhibitors.
Mutations within the target kinase are a common cause of acquired resistance to kinase inhibitors. biorxiv.orgnih.gov These mutations can interfere with inhibitor binding, thereby reducing the drug's efficacy. biorxiv.org
A prevalent mechanism of on-target resistance involves mutations at the "gatekeeper" residue within the ATP-binding pocket of the kinase. nih.govnih.gov This residue controls access to a hydrophobic pocket that is crucial for the binding of many ATP-competitive inhibitors. nih.gov In Src kinase, the gatekeeper residue is Threonine 338 (T338). nih.gov
Mutations of this gatekeeper residue, such as T338I or T338M, can confer resistance to Src inhibitors. nih.gov The substitution of the threonine with a bulkier amino acid sterically hinders the binding of the inhibitor, reducing its effectiveness. nih.gov For instance, the T338I mutation in Src has been shown to confer resistance to the inhibitor dasatinib. researchgate.net The analogous T315I mutation in the BCR-ABL kinase is a well-known cause of resistance to imatinib in chronic myeloid leukemia (CML). nih.gov
| Kinase | Gatekeeper Residue | Resistance Mutation | Mechanism |
| Src | Threonine 338 (T338) | T338I, T338M | Steric hindrance of inhibitor binding |
| Abl | Threonine 315 (T315) | T315I | Steric hindrance of inhibitor binding |
| EGFR | Threonine 790 (T790) | T790M | Increased ATP affinity and reduced inhibitor affinity |
This table summarizes key gatekeeper mutations in different kinases that lead to inhibitor resistance.
Besides the gatekeeper residue, mutations in other amino acids that directly interact with the inhibitor can also lead to resistance. biorxiv.org These mutations can disrupt the favorable binding interactions between the kinase and the inhibitor, thereby lowering the inhibitor's affinity. biorxiv.org Comprehensive profiling of dasatinib resistance mutations in Src has revealed that mutations are distributed throughout the catalytic domain, not just at the inhibitor contact residues. biorxiv.org Studies have identified that mutations in residues that regulate Src's phosphotransferase activity are also prone to causing resistance. biorxiv.org
A deep mutational screening of Src kinase identified a cluster of resistance-prone residues in the N-terminal lobe of the catalytic domain. nih.gov Mutations in this region can lead to resistance by both decreasing inhibitor affinity and promoting kinase hyperactivation. biorxiv.org For example, the V331E mutation in Src has demonstrated differential resistance to various kinase inhibitors, which may be due to its proximity to the αC-helix, a key conformational element. claremont.edu
In addition to on-target mutations, cancer cells can develop resistance by activating alternative signaling pathways that bypass the inhibited target. nih.govnih.gov This allows the cell to maintain proliferation and survival signals despite the presence of the Src kinase inhibitor.
The activation of alternative signaling pathways is a common mechanism of acquired resistance to tyrosine kinase inhibitors (TKIs). spandidos-publications.comnih.gov These "bypass tracks" can reactivate downstream signaling cascades, rendering the inhibition of the primary target ineffective. nih.govyoutube.com
Receptor Tyrosine Kinases (RTKs): Overexpression or activation of other RTKs, such as the Epidermal Growth Factor Receptor (EGFR), can provide an alternative route for signaling. spandidos-publications.comnih.gov In non-small cell lung cancer (NSCLC) models, activation of EGFR signaling has been identified as a mechanism of resistance to ALK inhibitors, and this resistance can be overcome by co-inhibition of Src. spandidos-publications.com
c-Met: Amplification or overexpression of the c-Met receptor tyrosine kinase can lead to resistance to EGFR inhibitors, and this is another pathway where Src can play a role. researchgate.net
PI3K/AKT/mTOR: The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a crucial downstream signaling cascade that regulates cell growth and survival. nih.govnih.govmdpi.com Activation of this pathway, through mutations in PI3K or loss of the tumor suppressor PTEN, can confer resistance to TKIs. stonybrook.eduoncotarget.com
JAK/STAT: The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is another important signaling route involved in cell proliferation and survival. nih.gov
RAS/MAPK: The RAS/Mitogen-Activated Protein Kinase (MAPK) pathway is frequently activated in cancer and can contribute to resistance to targeted therapies. oncotarget.com
Aurora A-PLK1-FOXM1 axis: Hyper-activation of the Aurora A-Polo-like kinase 1 (PLK1)-Forkhead box protein M1 (FOXM1) signaling axis has been implicated in resistance to TKIs in chronic myeloid leukemia. nih.govnih.gov This pathway can promote the proliferation and survival of leukemic cells. nih.govresearchgate.net
| Bypass Pathway | Key Components | Role in Resistance |
| Receptor Tyrosine Kinases (RTKs) | EGFR, c-Met | Alternative signaling to downstream pathways |
| PI3K/AKT/mTOR | PI3K, AKT, mTOR | Promotes cell survival and proliferation |
| JAK/STAT | JAK, STAT | Regulates gene expression for survival and proliferation |
| RAS/MAPK | RAS, RAF, MEK, ERK | Drives cell proliferation |
| Aurora A-PLK1-FOXM1 | Aurora A, PLK1, FOXM1 | Promotes cell cycle progression and survival |
This table outlines key bypass signaling pathways and their role in mediating resistance to Src kinase inhibitors.
The concentration of a drug inside a cell is a critical determinant of its efficacy. upgx.eu Alterations in the activity of drug transporter proteins can lead to multidrug resistance (MDR) by either decreasing drug influx or increasing drug efflux. nih.govupgx.eu
MDR1 (P-glycoprotein): P-glycoprotein (P-gp), encoded by the MDR1 gene, is an ATP-dependent efflux pump that can transport a wide range of structurally diverse compounds out of the cell. nih.govindigobiosciences.commdpi.com Overexpression of P-gp is a well-established mechanism of resistance to many anticancer drugs. nih.govnih.gov Src kinase has been shown to modulate the activity of P-gp, suggesting a potential link between Src signaling and drug resistance mediated by this transporter. nih.gov
hOCT1: The human organic cation transporter 1 (hOCT1), encoded by the SLC22A1 gene, is responsible for the uptake of certain drugs, including some TKIs. nih.gov Reduced expression or activity of hOCT1 can lead to lower intracellular drug concentrations and subsequent resistance. nih.gov
Off-Target Resistance Mechanisms
Autophagy Pathway
A significant challenge in the therapeutic application of Src kinase inhibitors is the induction of autophagy, a cellular self-degradation process, which can act as a survival mechanism for cancer cells. Research has shown that treatment with Src family kinase (SFK) inhibitors can lead to a high level of autophagy, protecting tumor cells from apoptosis (cell death). This protective autophagic response is often associated with the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival.
Studies using Src inhibitors like saracatinib and PP2 in prostate cancer cells demonstrated that while these agents caused growth arrest and reduced invasiveness, they rarely induced apoptosis on their own. Instead, they triggered a strong autophagic response. When autophagy was blocked using pharmacological inhibitors such as chloroquine (B1663885) or genetic inhibitors like siRNA targeting Atg7, the cell-killing effects of the SFK inhibitors were significantly enhanced. This suggests that inhibiting this protective autophagy is a viable strategy to improve the therapeutic efficacy of Src kinase inhibitors. For instance, the combination of saracatinib with chloroquine has been shown to significantly reduce prostate cancer xenograft growth in mice compared to monotherapy.
Cross-Talk with Other Signaling Pathways
The intricate network of cellular signaling presents another layer of complexity in the development of Src Kinase Inhibitor I. Src kinases are pivotal nodes in numerous signaling cascades, and their inhibition can have widespread and sometimes unpredictable effects due to cross-talk with other pathways.
Src family kinases modulate a broad range of signaling responses by interacting with various receptors, including immunoreceptors, C-type lectins, integrins, and G-protein-coupled receptors (GPCRs). They also influence the activity of other kinases such as Tec-family members, FAK (Focal Adhesion Kinase), and Pyk2. This extensive cross-regulation means that inhibiting Src can impact multiple cellular functions simultaneously.
A notable example of this cross-talk is the interaction between Src and the Hippo/YAP signaling pathway. Src can activate YAP, a key transcriptional regulator of growth and organ size, through direct phosphorylation and by repressing the inhibitory Hippo kinases. Furthermore, Src kinase acts as a bridge in the cross-talk between GPCRs and the Epidermal Growth Factor Receptor (EGFR), transactivating EGFR downstream signaling pathways like MAPK and JAK/STAT3 to promote cell proliferation. Understanding and mapping these intricate connections are crucial for predicting the full spectrum of effects of Src inhibition and for designing more effective and targeted therapeutic strategies.
Selectivity and Off-Target Effects
A major hurdle in the clinical development of kinase inhibitors is achieving high selectivity for the intended target while minimizing effects on other kinases, which can lead to toxicity.
Pan-Kinase Inhibition vs. Selective Inhibition
The human kinome is vast, and the ATP-binding pockets of many kinases are highly conserved, making the design of truly selective inhibitors a significant challenge. Many early-generation Src inhibitors exhibit activity against multiple kinases, a characteristic known as pan-kinase or multi-kinase inhibition. Dasatinib, for instance, is a potent inhibitor of not only Src family kinases but also Abl, c-Kit, EPHA2, and the PDGF receptor.
While multi-kinase inhibition can sometimes be advantageous, offering a broader anti-cancer activity, it also increases the risk of off-target effects and toxicities. Conversely, developing highly selective inhibitors is sought to reduce these adverse effects and to precisely dissect the biological role of a specific kinase. Research has demonstrated that a highly selective c-Src inhibitor can be more effective at slowing the growth of cancer cells than a less selective, or pan-kinase, inhibitor like PP2. This suggests that the therapeutic benefit of inhibiting Src can be maximized while minimizing toxicity by improving inhibitor selectivity. Furthermore, studies have indicated that the off-target inhibition of kinases like c-Abl by some c-Src inhibitors may even promote oncogenic cell growth in certain contexts, highlighting the critical importance of selectivity.
Cardiovascular Toxicities (e.g., Atrial Fibrillation)
Off-target effects of kinase inhibitors can manifest as significant clinical toxicities, including cardiovascular events. A notable example is the association between certain kinase inhibitors and an increased risk of atrial fibrillation. This has been linked to the off-target inhibition of C-terminal Src Kinase (CSK), a non-receptor tyrosine kinase that negatively regulates Src family kinases.
The Bruton tyrosine kinase (BTK) inhibitor ibrutinib (B1684441), which is not primarily a Src inhibitor but has off-target activity, has been associated with an increased incidence of atrial fibrillation. Studies have revealed that this is likely due to its inhibition of CSK. In preclinical models, the administration of ibrutinib led to inducible atrial fibrillation, which was not observed with more specific BTK inhibitors like acalabrutinib. Furthermore, genetic knockout of CSK in the heart of mice phenocopied the effects of ibrutinib treatment, resulting in increased atrial fibrillation, atrial enlargement, fibrosis, and inflammation. This evidence strongly suggests that the inhibition of CSK is a key mechanism underlying the atrial fibrillation observed with some kinase inhibitors. This underscores the importance of screening for activity against kinases like CSK during drug development to predict and mitigate potential cardiovascular toxicities.
Immunomodulatory Effects
Src family kinases are crucial components of signaling pathways in immune cells, and their inhibition can have profound immunomodulatory effects. These effects can be both beneficial, by enhancing anti-tumor immunity, and detrimental, by causing immunosuppression.
Dasatinib, for example, has been observed to cause an expansion of large granular lymphocytes in some patients with chronic myeloid leukemia (CML), which is associated with a positive immune effect on tumor surveillance. This suggests an immune-activating property. Src family kinase inhibitors have also been shown to have immunomodulatory effects that could be harnessed in inflammatory and autoimmune disorders.
Combination Therapy Strategies
Given the challenges of monotherapy, including acquired resistance and the activation of compensatory signaling pathways, combination therapy has emerged as a key strategy in the clinical development of Src kinase inhibitors. The rationale is to target multiple nodes in a cancer signaling network simultaneously to achieve a more potent and durable anti-tumor response.
Extensive preclinical and clinical research has explored the combination of Src inhibitors with a variety of other anti-cancer agents:
With Receptor Tyrosine Kinase (RTK) Inhibitors: Src is a critical downstream mediator for many RTKs, including EGFR and HER2. In HER2-overexpressing breast cancer models resistant to therapies like trastuzumab or lapatinib (B449), the addition of a Src inhibitor has been shown to re-sensitize the tumors to the anti-HER2 treatment. Similarly, in non-small cell lung cancer (NSCLC) and colorectal cancer, combining Src inhibitors like dasatinib with anti-EGFR agents such as cetuximab or erlotinib (B232) has demonstrated synergistic anti-tumor effects.
With Hormonal Therapies: Cross-talk between Src signaling and steroid hormone receptor pathways, such as the estrogen receptor (ER) and androgen receptor (AR), can contribute to endocrine resistance. In tamoxifen-resistant breast cancer models, targeting Src alongside anti-estrogen treatment has been shown to effectively suppress proliferation.
With Immune Checkpoint Inhibitors: Emerging evidence suggests that Src kinase inhibition can modulate the tumor microenvironment and enhance the efficacy of immunotherapy. For example, in NSCLC models, the combination of the SFK inhibitor dasatinib with an anti-PD-1 antibody resulted in synergistic activity, leading to tumor regression and the development of immunological memory. This effect was associated with a decrease in immunosuppressive regulatory T cells (Tregs).
With Senolytics: Src inhibitors like dasatinib have also been identified as senolytics, agents that selectively clear senescent cells. The combination of dasatinib with quercetin, another senolytic, has been shown to increase the ablation of senescent cells and is being investigated in clinical trials for conditions like idiopathic pulmonary fibrosis.
These combination strategies hold the promise of overcoming resistance, enhancing therapeutic efficacy, and potentially allowing for the use of lower doses of each agent, thereby reducing toxicity.
Synergistic Effects with Chemotherapeutic Agents (e.g., Cisplatin, Gemcitabine, FOLFOX)
A key strategy to enhance the therapeutic efficacy of Src Kinase Inhibitor I is its combination with standard cytotoxic agents. The rationale is that by inhibiting Src-mediated survival and resistance pathways, cancer cells can be re-sensitized to the effects of chemotherapy.
Research has shown that combining Src inhibition with Gemcitabine can yield complex outcomes. Some studies indicate that Src signaling is necessary for the full cytotoxic effect of Gemcitabine in certain pancreatic cancer cell lines, suggesting an antagonistic interaction where Src inhibition reduces the chemotherapy's effectiveness nih.gov. Conversely, other research demonstrates that the combination of a Src inhibitor like dasatinib with Gemcitabine can overcome resistance, particularly in Gemcitabine-resistant pancreatic cancer cells spandidos-publications.com. This combination was found to synergistically enhance anti-proliferative effects and induce apoptosis, partly by decreasing the expression of aldehyde dehydrogenase 1A1 (ALDH1A1), a marker associated with chemoresistance spandidos-publications.com. Furthermore, the triple combination of a Src inhibitor, an EGFR inhibitor, and Gemcitabine has been shown to optimally inhibit wound closure in motility assays and significantly attenuate pancreatic tumor growth in vivo nih.gov. This suggests that Src inhibition can potentiate the effects of Gemcitabine, especially in the context of overcoming resistance mechanisms nih.gov.
The combination of Src inhibitors with platinum-based compounds like Cisplatin and multi-drug regimens such as FOLFOX (folinic acid, fluorouracil, and oxaliplatin) is also under investigation. For instance, the Src inhibitor dasatinib has shown synergistic activity with oxaliplatin (B1677828) in colon carcinoma cells, a key component of the FOLFOX regimen nih.gov.
Table 1: Synergistic Effects of Src Kinase Inhibitor I with Chemotherapeutic Agents
| Chemotherapeutic Agent | Cancer Model | Observed Synergistic Effect | Reference |
|---|---|---|---|
| Gemcitabine | Pancreatic Cancer (Gemcitabine-Resistant) | Enhanced anti-proliferative effects, induction of apoptosis, decreased ALDH1A1 expression. | spandidos-publications.com |
| Gemcitabine (with EGFR inhibitor) | Pancreatic Cancer | Augmented attenuation of cell motility, migration, and tumor growth. | nih.gov |
| Oxaliplatin (in FOLFOX) | Colon Carcinoma | Synergistic cytotoxicity. | nih.gov |
Combination with Other Targeted Therapies (e.g., Anti-HER2, EGFR inhibitors, MCL-1 inhibitors, u-PAR antagonists, c-Met inhibitors, MAPK pathway inhibitors)
Combining Src Kinase Inhibitor I with other molecularly targeted agents is a promising strategy to counteract therapy resistance and enhance anti-tumor activity by co-targeting interconnected signaling pathways.
Anti-HER2 and EGFR Inhibitors : Src activation is a known mechanism of resistance to therapies targeting the ErbB family of receptors, including EGFR and HER2. nih.govnih.gov In HER2-overexpressing breast cancers, Src signaling is often upregulated in tumors resistant to anti-HER2 therapies like trastuzumab and lapatinib nih.gov. Combining a Src inhibitor can re-sensitize resistant tumors to these agents nih.gov. Similarly, in non-small cell lung cancer (NSCLC) models resistant to EGFR inhibitors like erlotinib, a combination with a Src inhibitor such as saracatinib and the anti-EGFR antibody cetuximab has proven effective nih.govunina.it. The multi-kinase inhibitor KD019, which targets Src, HER2, and EGFR, has been shown to effectively inhibit the growth of trastuzumab-resistant cell lines aacrjournals.org.
MCL-1 Inhibitors : Myeloid cell leukemia 1 (MCL-1) is a critical anti-apoptotic protein. While MCL-1 inhibitors are effective, cancer cells can develop resistance by increasing MCL-1 protein levels. Research in acute myeloid leukemia (AML) has shown that co-administration of a Src inhibitor with an MCL-1 antagonist synergistically induces apoptosis researchgate.netnih.gov. The Src inhibitor prevents the compensatory upregulation of MCL-1, thereby potentiating the anti-leukemic activity of the MCL-1 inhibitor nih.govascopost.comsemanticscholar.org. This combination was effective in killing primary AML cells while sparing normal hematopoietic cells researchgate.netnih.gov.
u-PAR Antagonists : The urokinase-type plasminogen activator receptor (u-PAR) is involved in cancer invasion and metastasis. Since u-PAR expression can be driven by Src, a dual-targeting approach is logical. In colon cancer models, the Src inhibitor PP2 was found to repress u-PAR expression and reduce invasiveness aacrjournals.orgnih.gov. The combination of PP2 with a novel u-PAR peptide antagonist proved to be superior to either agent alone in suppressing in vitro invasion aacrjournals.orgnih.govdntb.gov.ua.
c-Met Inhibitors : There is significant crosstalk between Src and the c-Met receptor tyrosine kinase. In head and neck and colon cancers, sustained c-Met activation can mediate resistance to Src inhibition nih.govnih.gov. The combination of Src and c-Met inhibitors has been shown to lead to synergistic cytotoxicity, enhanced apoptosis, and decreased tumor size in preclinical models nih.govresearchgate.net. In merlin-deficient schwannoma cells, combining the c-Met inhibitor cabozantinib (B823) with the Src inhibitor saracatinib induced caspase-dependent apoptosis, whereas each agent alone only caused cell-cycle arrest aacrjournals.orgaacrjournals.org.
MAPK Pathway Inhibitors : The MAPK pathway is frequently deregulated in cancers like melanoma and colorectal cancer. While MEK inhibitors (a key component of the MAPK pathway) can suppress proliferation, they can also paradoxically stimulate cancer cell invasion nih.gov. This "mesenchymal" mode of invasion is dependent on Src kinases. Combining a MEK inhibitor like selumetinib (B1684332) with a Src inhibitor such as saracatinib or dasatinib effectively suppresses both the growth and invasion of melanoma and colorectal cancer cells nih.govnih.govtmc.edu.
Table 2: Combination of Src Kinase Inhibitor I with Other Targeted Therapies
| Combination Target | Specific Agents | Cancer Model | Rationale/Effect | Reference |
|---|---|---|---|---|
| Anti-HER2/EGFR | Saracatinib, Cetuximab | NSCLC | Overcomes resistance to EGFR inhibitors. | nih.govunina.it |
| MCL-1 | Bosutinib (SKI-606) | Acute Myeloid Leukemia | Prevents compensatory MCL-1 upregulation, enhancing apoptosis. | researchgate.netnih.govascopost.com |
| u-PAR | PP2, NI-5.12 | Colon Cancer | Suppresses Src-driven u-PAR expression and blocks u-PAR function, reducing invasion. | aacrjournals.orgnih.gov |
| c-Met | Saracatinib, Cabozantinib | Schwannoma, HNSCC | Overcomes resistance to Src inhibition and induces apoptosis. | nih.govaacrjournals.org |
| MAPK (MEK) | Saracatinib, Selumetinib | Melanoma | Suppresses both proliferation (MEKi) and compensatory invasion (Src-i). | nih.gov |
Rational Design of Combination Regimens
The success of combination therapies hinges on their rational design, which is based on a deep understanding of the underlying molecular mechanisms of cancer progression and drug resistance. For Src Kinase Inhibitor I, the primary rationales include:
Overcoming Resistance : Src is a non-receptor kinase that functions as a central hub for signals from numerous receptor tyrosine kinases (RTKs) like EGFR and HER2 nih.gov. When tumors are treated with an RTK inhibitor, they can activate Src as an escape pathway to maintain downstream signaling. Therefore, combining an RTK inhibitor with a Src inhibitor can block this escape route and prevent or overcome therapeutic resistance nih.govnih.gov.
Targeting Compensatory Feedback Loops : Inhibition of one signaling pathway can sometimes lead to the compensatory activation of another. For example, inhibiting the MAPK pathway with MEK inhibitors can lead to the activation of Src signaling, which promotes cell survival and invasion nih.gov. A rationally designed combination of MEK and Src inhibitors can abrogate this compensatory signaling, leading to a more durable response nih.gov.
Enhancing Apoptosis : While some targeted therapies induce cell cycle arrest (cytostatic effect), they may not be sufficient to cause tumor regression. Combining Src Kinase Inhibitor I with agents that target key survival proteins, such as MCL-1, can push cancer cells over the apoptotic threshold, transforming a cytostatic response into a cytotoxic one researchgate.netascopost.com.
Biomarker Identification and Patient Selection
A significant challenge in the clinical development of Src inhibitors has been the modest activity observed in unselected patient populations nih.gov. This highlights the critical need for biomarkers to identify patients most likely to benefit from these therapies.
Predictive biomarkers are molecular characteristics that can forecast the response of a tumor to a specific therapy. For Src inhibitors, research has focused on identifying markers of Src dependency.
Src Activation Status : The level of activated, phosphorylated Src (p-Src) or the phosphorylation status of its direct substrates could also serve as predictive biomarkers. The rationale is that tumors with high baseline Src activity are more likely to be "addicted" to Src signaling and therefore more sensitive to its inhibition nih.gov.
Pharmacodynamic biomarkers are used to confirm that a drug is engaging its target and modulating downstream pathways in the patient. These are crucial for optimizing dosing and understanding the biological activity of the drug in vivo.
FRET-Based Biosensors : Advanced imaging techniques, such as fluorescence resonance energy transfer (FRET) biosensors, allow for the real-time visualization of Src kinase activity within single cancer cells in living tumors nih.govresearchgate.net. This technology can map the spatiotemporal pharmacodynamics of a Src inhibitor, showing where and for how long the drug is inhibiting its target. Such methods provide a powerful tool for optimizing treatment regimens in preclinical settings nih.gov.
Phosphorylation of Downstream Substrates : A more clinically applicable approach is to measure the phosphorylation status of Src substrates in tumor biopsies or surrogate tissues. The phosphorylation of paxillin (B1203293) on Tyr118 and the autophosphorylation of Src on Tyr419 have been identified as potential pharmacodynamic biomarkers aacrjournals.org. Studies have shown that treatment with dasatinib leads to a decrease in the phosphorylation of these sites in both tumor tissue and peripheral blood mononuclear cells (PBMCs), suggesting that PBMCs could be a useful surrogate tissue for monitoring the drug's activity aacrjournals.org.
Pharmacokinetic and Pharmacodynamic Considerations
The clinical application of Src Kinase Inhibitor I is deeply influenced by its pharmacokinetic (PK) and pharmacodynamic (PD) properties. PK describes how the body affects the drug (absorption, distribution, metabolism, excretion), while PD describes how the drug affects the body.
Kinase inhibitors as a class are known to have high inter-individual variability in drug exposure, which can impact both efficacy and toxicity nih.gov. For Src inhibitors, achieving a concentration sufficient to inhibit the target kinase in the tumor is paramount.
From a pharmacodynamic perspective, the effects of Src inhibition are multifaceted. At concentrations that inhibit Src activity, inhibitors like dasatinib have been shown to effectively block cell adhesion and migration, even in cell lines where proliferation is not affected aacrjournals.org. This suggests that the anti-metastatic and anti-invasive properties of Src inhibitors may be as clinically relevant as their anti-proliferative effects aacrjournals.org.
Intravital imaging studies have provided key insights into the pharmacodynamics of Src inhibitors within the tumor microenvironment. These studies revealed that drug penetration and target inhibition can be heterogeneous. For example, Src inhibition may be more profound at the tumor border than in the center, or near blood vessels compared to more distant, potentially hypoxic regions nih.gov. This underscores the importance of understanding the interplay between drug delivery and target engagement for optimizing therapeutic outcomes. The use of pharmacodynamic biomarkers, such as the phosphorylation of Src and its substrates in surrogate tissues, is crucial for establishing an optimal therapeutic dose that balances target inhibition with tolerability aacrjournals.org.
An in-depth examination of the challenges and sophisticated strategies underpinning the research and development of Src Kinase Inhibitor I reveals a landscape of complex pharmacokinetic hurdles and innovative drug design methodologies. This article delves into the specific difficulties related to the compound's bioavailability and potential for drug interactions, while also exploring the structural and computational approaches that guide its refinement and optimization.
Q & A
Q. What structural mechanisms enable selective Src kinase inhibition by purine-based compounds?
Purine-based inhibitors, such as AP23451 and AP23464, bind to the ATP pocket of Src kinase, forming high-affinity interactions with catalytic domain residues. Crystal structures (2.1 Å resolution) reveal that AP23464’s 3-hydroxybenzyl substituent engages in hydrogen bonding with Glu310 and hydrophobic interactions with Ile336 and Leu393, achieving picomolar affinity . These interactions highlight the importance of substituent positioning for selectivity against other kinases (e.g., Abl, EGFR). Researchers should prioritize X-ray crystallography or cryo-EM to validate inhibitor binding modes in novel compounds .
Q. How do Src kinase inhibitors modulate apoptosis in multidrug-resistant cancer models?
In K562/A02 leukemia cells, Src inhibitor ZD6474 (IC₅₀ = 3.22 µM) induces G0/G1 cell cycle arrest and apoptosis by suppressing p-Src and downstream pathways like PI3K/AKT. Key methods include:
Q. What experimental models are optimal for studying Src inhibitors in acute liver failure (ALF)?
The azoxymethane (AOM)-induced ALF mouse model is widely used:
- Key parameters : Plasma ALT levels, hepatic necrosis (H&E staining), and brain edema (wet/dry weight ratio).
- Intervention timing : Administer inhibitors like SKI-606 (bosutinib) at 8–10 hrs post-AOM injection to target early microvesicular steatosis, reducing mortality from 100% to <50% .
Advanced Research Questions
Q. How can contradictory findings on VEGF modulation in Src inhibitor-treated ALF models be resolved?
In AOM-induced ALF, Src inhibition reduces hepatic VEGF secretion, yet VEGF antagonists (e.g., SU5416) worsen outcomes by impairing regeneration. This paradox arises from VEGF’s dual roles:
- Pro-inflammatory : Amplifies endothelial leakage in early injury.
- Pro-regenerative : Stimulates hepatocyte proliferation post-injury. Researchers should:
- Temporally stratify interventions : Block VEGF during injury (0–24 hrs) but enhance it during recovery (24–72 hrs).
- Use cell-specific knockouts : Test astrocyte-derived VEGF vs. macrophage-derived VEGF using Cre-lox models .
Q. What methodological pitfalls affect reproducibility in Src inhibitor studies?
Common issues include:
- Off-target kinase inhibition : SKI-606 also targets Abl (IC₅₀ = 1.2 nM). Validate specificity via kinome-wide profiling (e.g., KINOMEscan).
- Dosing variability : Suboptimal dosing in xenografts (e.g., ZD6474’s 25–100 mg/kg range) may mask efficacy. Use pharmacokinetic modeling to maintain plasma concentrations above IC₉₀ .
- Apoptosis assay artifacts : TUNEL staining in necrotic liver tissue yields false positives. Combine with caspase-3 activation and LDH release assays .
Q. How can combination therapies involving Src inhibitors be optimized in HER2+ cancers?
Phase I trials of dasatinib + trastuzumab + paclitaxel in HER2+ breast cancer highlight:
- Dose-limiting toxicities : Diarrhea and elevated AST/ALT at 140 mg/day.
- Biomarker validation : Monitor p-Src (Tyr419) reduction in serial skin biopsies. Recommendations :
- Use staggered dosing (e.g., Src inhibitor after chemotherapy) to mitigate toxicity.
- Prioritize patient stratification by Src activation status (IHC or plasma exosome analysis) .
Methodological Guidelines
Designing robust dose-response experiments for Src inhibitors
- In vitro : Use 8–10 concentration points (e.g., 0.1–10 µM) with 72-hr exposure. Include positive controls (e.g., PP2 for Src inhibition).
- In vivo : Conduct MTD studies with toxicity endpoints (e.g., body weight loss >20%). For ALF models, survival curves require n ≥ 15/group to achieve 80% power (α = 0.05) .
Analyzing conflicting data on Src’s pro-survival vs. pro-apoptotic roles
Src promotes survival in cancer cells but exacerbates apoptosis in normal hepatocytes. Resolve this by:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
